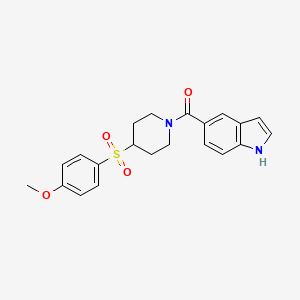

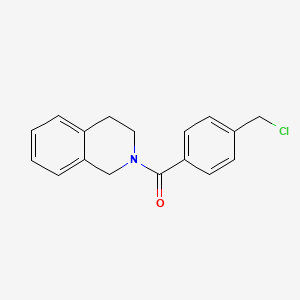

![molecular formula C13H21N5O B2518957 1-(叔丁基)-3-(2-(6-甲基-1H-咪唑并[1,2-b]吡唑-1-基)乙基)脲 CAS No. 2034364-13-9](/img/structure/B2518957.png)

1-(叔丁基)-3-(2-(6-甲基-1H-咪唑并[1,2-b]吡唑-1-基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In We will also discuss future directions for research on this compound.

科学研究应用

a. Anticancer Agents: Researchers have explored imidazo[1,2-a]pyridines as potential anticancer agents due to their ability to inhibit specific kinases involved in tumor growth and metastasis. These compounds may serve as kinase inhibitors or modulators of cellular signaling pathways .

b. Anti-inflammatory Compounds: Imidazo[1,2-a]pyridines have anti-inflammatory properties, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders. Their mode of action involves targeting inflammatory mediators .

c. Antiviral Activity: Some imidazo[1,2-a]pyridines exhibit antiviral activity against RNA viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Researchers investigate their potential as novel antiviral agents .

Material Science

Beyond medicinal applications, imidazo[1,2-a]pyridines find utility in material science:

a. Organic Semiconductors: These heterocycles can serve as building blocks for organic semiconductors used in electronic devices. Their π-conjugated systems contribute to charge transport properties .

b. Luminescent Materials: Imidazo[1,2-a]pyridines exhibit fluorescence and phosphorescence properties. Researchers explore their use in luminescent materials, such as OLEDs (organic light-emitting diodes) and sensors .

Agrochemicals

Imidazo[1,2-a]pyridines play a role in agrochemical research:

a. Pesticides and Herbicides: These compounds are structural components of certain pesticides and herbicides. Researchers study their efficacy in pest control and weed management .

作用机制

Target of Action

The primary target of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is the mTOR pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain, and is dysregulated in human diseases, such as diabetes and cancer .

Mode of Action

1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea interacts with its targets by inhibiting the mTOR pathway . This compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM . It induces G1-phase cell cycle arrest and suppresses the phosphorylation of AKT and S6 at the cellular level .

Biochemical Pathways

The compound affects the mTOR pathway, which is a key regulator of cell growth and proliferation . By inhibiting this pathway, the compound can effectively halt the growth and proliferation of certain cancer cells .

Pharmacokinetics

The compound’s significant anti-proliferative activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of the action of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is the inhibition of cell growth and proliferation, particularly in non-small cell lung cancer cells . This is achieved through the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 .

属性

IUPAC Name |

1-tert-butyl-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c1-10-9-11-17(7-8-18(11)16-10)6-5-14-12(19)15-13(2,3)4/h7-9H,5-6H2,1-4H3,(H2,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRSRABUCYPXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1)CCNC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

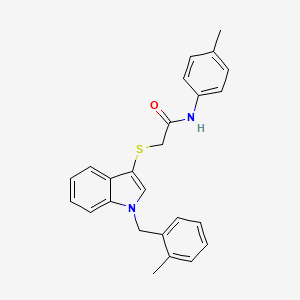

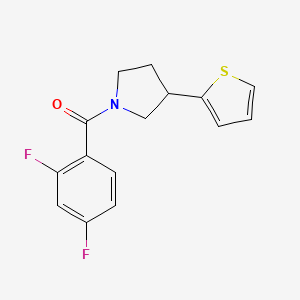

![1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2518874.png)

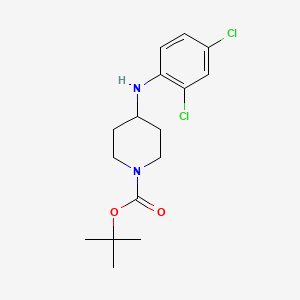

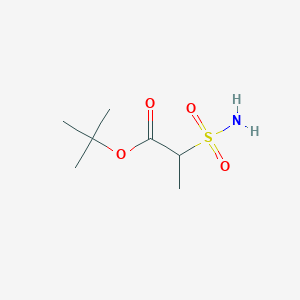

![2-Phenoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2518876.png)

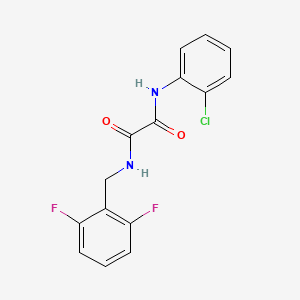

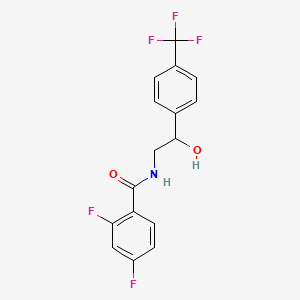

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)

![2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)